molecular formula C6H9ClF3N3 B15318469 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride

Cat. No.: B15318469
M. Wt: 215.60 g/mol
InChI Key: QQDDQBXANCCNEH-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is a chemical compound that features a trifluoromethyl group and a diazirine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride typically involves the introduction of a trifluoromethyl group into a diazirine ring structure. One common method involves the reaction of a suitable pyrrolidine derivative with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride’s primary applications include utilizing its ability to form covalent bonds with target biomolecules upon UV activation in interaction studies. These studies are important for understanding protein-ligand interactions and can give insights into the mechanisms of action for potential therapeutic agents. Research shows that compounds with similar structures can vary significantly in their interaction profiles, highlighting the importance of structure-activity relationships.

H-diazirin-3-yl)-2-((trimethylsilyl)ethynyl)phenyl)methanol is used for chemical probe synthesis. This building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle . When added to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag . It can be used alone or in parallel with other multi-functional building blocks to discover the optimal probe for chemical biology experiments .

Compounds containing diazirine groups show significant biological activity, particularly as photoreactive probes for studying protein interactions. The trifluoromethyl substitution may enhance the compound's stability and reactivity compared to other diazirines. Preliminary studies suggest potential applications in drug discovery and development, particularly for targeting specific biomolecular interactions.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then form covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
  • 2-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride

Uniqueness

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which imparts distinct photoreactive properties. This makes it particularly valuable in applications requiring precise molecular labeling and crosslinking .

Biological Activity

2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is a compound that has garnered attention in the field of chemical biology due to its unique diazirine moiety, which is known for its ability to form reactive carbene species upon photolysis. This characteristic enables the compound to act as a photoaffinity label, making it a valuable tool for studying protein interactions and biological pathways.

  • Molecular Formula : C₆H₉ClF₃N₃
  • Molecular Weight : 215.60 g/mol
  • CAS Number : 2408965-29-5

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates that can covalently bond with nucleophilic residues in proteins, particularly cysteine and lysine residues. This property allows for the selective labeling of proteins in complex biological systems.

1. Photoaffinity Labeling

The compound can be used in photoaffinity labeling experiments, where it is activated by UV light to form a highly reactive carbene that can insert into nearby amino acid side chains. This technique is useful for mapping protein-protein interactions and identifying binding sites of ligands on target proteins.

2. Inhibition Studies

Recent studies have demonstrated that compounds containing the trifluoromethyl diazirine moiety can act as inhibitors for various enzymes. For instance, a derivative of this compound was shown to inhibit the SARS-CoV-2 main protease (M pro) with an IC50 value of approximately 4.1 μM, indicating its potential as a therapeutic agent against COVID-19 .

Case Study 1: Inhibition of SARS-CoV-2 M pro

In a study published in early 2023, researchers synthesized MPD112, a compound featuring the trifluoromethyl diazirine moiety, which exhibited selective inhibition of the SARS-CoV-2 M pro enzyme. The study highlighted the compound's low cytotoxicity (CC50 > 400 μM) and its effective binding interactions within the enzyme's active site .

Case Study 2: Photoactivation and Protein Interactions

Another investigation focused on the use of trifluoromethyl diazirines in photoactivation studies. The research demonstrated that upon UV exposure, these compounds could effectively label cysteine residues in proteins, allowing for detailed studies of protein interactions and dynamics under physiological conditions .

Data Table: Summary of Biological Activities

Activity Description Reference
Inhibition of SARS-CoV-2 M proIC50 = 4.1 μM; selective inhibition
Photoaffinity labelingCovalent modification of proteins via carbene formation
Stability under light exposureRetained activity with minimal degradation

Properties

Molecular Formula

C6H9ClF3N3

Molecular Weight

215.60 g/mol

IUPAC Name

2-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-2-1-3-10-4;/h4,10H,1-3H2;1H

InChI Key

QQDDQBXANCCNEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2(N=N2)C(F)(F)F.Cl

Origin of Product

United States

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